(R)-(+)-Mianserin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7R)-5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQUQVLFIPOEMF-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2[C@@H](C1)C3=CC=CC=C3CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017357 | |
| Record name | Mianserin, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78684-63-6 | |
| Record name | (-)-Mianserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78684-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mianserin, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078684636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mianserin, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIANSERIN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83SJB1688K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enantioselective Synthesis and Stereochemical Resolution of Mianserin
Historical Context of Racemic Mianserin (B1677119) Synthesis
The initial synthesis of racemic mianserin was first described by Organon. beilstein-journals.orgnih.gov This early work laid the foundation for the subsequent development of more complex stereoselective methodologies. The synthesis of the tetracyclic antidepressant marked a departure from the typical tricyclic structures of antidepressants at the time. researchgate.net These foundational synthetic routes produced a 1:1 mixture of the (R) and (S) enantiomers, which was used in early clinical applications. The neurochemical activity of mianserin has been extensively studied, with its primary mechanism identified as the blockade of α2-adrenergic receptors, which stimulates the release of norepinephrine (B1679862). ima-press.net
Methodologies for Enantiomeric Separation of Mianserin
The separation of mianserin's enantiomers from a racemic mixture, a process known as chiral resolution, has been a primary focus of research. A notable method involves the use of chiral resolving agents to form diastereomeric salts that can be separated. In 1999, a method was presented for the separation of mianserin enantiomers using either (+)- or (−)-di-p-toluoyltartaric acid. nih.govresearchgate.netresearchgate.net This classical resolution technique relies on the differential solubility of the diastereomeric salts formed between the racemic mianserin and the chiral tartaric acid derivative. google.com
Another approach to enantiomeric separation is through chromatography using a chiral stationary phase (CSP). nih.gov High-performance liquid chromatography (HPLC) with CSPs like cellulose-based Chiralcel OD and amylose-based Chiralpak AD has been successfully employed. nih.gov In some instances, these two phases show complementary behavior, where a racemic mixture that is not resolved on one column can be separated on the other. nih.gov Capillary electrophoresis (CE) has also emerged as a powerful technique for chiral separations due to its high efficiency. oup.com Methods using cyclodextrins, such as hydroxypropyl-β-cyclodextrin, as chiral selectors in the background electrolyte have achieved baseline separation of mianserin enantiomers and its metabolites. oup.comoup.comfarmaciajournal.com
Asymmetric Synthetic Approaches to Mianserin Enantiomers
To avoid the inherent 50% loss in chiral resolution of racemates, efforts have shifted towards asymmetric synthesis, which aims to create a specific enantiomer directly.
One of the key strategies in asymmetric synthesis is the use of a chiral auxiliary, a temporary chiral group that directs the stereochemistry of a reaction. A diastereoselective synthesis of (R)-(−)-Mianserin was developed utilizing (S)-(−)-α-methylbenzylamine as a chiral auxiliary. nih.govresearchgate.netresearchgate.net This method involves the reduction of an imine moiety in a compound containing the chiral auxiliary, leading to the formation of diastereomeric products with moderate to good stereoselectivity. researchgate.net These diastereomers can then be separated effectively by column chromatography. researchgate.net The absolute configuration of the final (R)-(−)-Mianserin product was confirmed using X-ray crystallography. researchgate.net
Asymmetric transfer hydrogenation (ATH) has proven to be a highly effective method for the enantioselective synthesis of amines from prochiral imines. beilstein-journals.orgresearchgate.net This technique has been successfully applied to the preparation of (S)-(+)-Mianserin. beilstein-journals.orgnih.gov The key step is the asymmetric reduction of a cyclic imine intermediate using a chiral ruthenium catalyst and a hydrogen source like a formic acid/triethylamine mixture. beilstein-journals.orgnih.govresearchgate.net
The choice of catalyst and solvent significantly impacts both the chemical yield and the enantiomeric excess (ee) of the product. For instance, using a catalyst with an (R,R)-N-tosyl-1,2-cyclohexanediamine ligand in dichloromethane (B109758) resulted in a 65% yield and 92% ee of the desired amine intermediate. beilstein-journals.orgnih.gov Switching the solvent to dimethylformamide (DMF) increased the enantioselectivity to 95% ee, although the chemical yield was lower. nih.govresearchgate.net The resulting enantiomerically enriched amine can be further purified via recrystallization before being converted to optically pure (S)-(+)-Mianserin. beilstein-journals.orgnih.gov
| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|---|
| (R,R)-11 | CH2Cl2 | 65 | 92 | (S) |
| (S,S)-11 | CH2Cl2 | 63 | 91 | (R) |
| (R,R)-11 | CHCl3 | 45 | 73 | (S) |
| (R,R)-11 | DMF | 26 | 95 | (S) |
| (S,S)-12 | CH2Cl2 | 51 | 72 | (R) |
Another synthetic strategy involves the stereoselective reduction of a precursor molecule. For example, the enantiomers of 8-trifluoromethanesulfonyloxymianserin have been separated by semipreparative HPLC. researchgate.net The subsequent reduction of these separated enantiomers under catalytic hydrogenation conditions yields the respective mianserin enantiomers in high purity. researchgate.net This method relies on the initial separation of a derivative, followed by a non-stereoselective but configuration-retaining reaction to obtain the final chiral product.
Analytical Techniques for Enantiomeric Purity Assessment in Synthetic Protocols
Ensuring the optical purity of the synthesized enantiomers is critical. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing enantiomeric purity. beilstein-journals.org This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov For mianserin, columns like Chiralcel OD-H and Chiralpak AD are commonly used with mobile phases such as hexane/2-propanol mixtures. beilstein-journals.orgnih.govbeilstein-journals.org The enantiomeric excess (ee) is determined by integrating the peak areas of the two enantiomers in the chromatogram.
Capillary Electrophoresis (CE) , particularly capillary zone electrophoresis (CZE), offers high separation efficiency and is another valuable tool. oup.comptfarm.pl Chiral selectors, most commonly cyclodextrin (B1172386) derivatives, are added to the running buffer to facilitate the separation of the enantiomers. oup.comoup.comfarmaciajournal.com The method's sensitivity allows for the quantification of enantiomers even at low concentrations. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating or derivatizing agents, such as Mosher's acid, can also be used to determine enantiomeric purity. researchgate.net The formation of diastereomeric complexes or derivatives results in distinct signals in the NMR spectrum for each enantiomer, allowing for their quantification.
Preclinical Pharmacological Characterization of R + Mianserin
Differential Receptor Binding Profiles of Mianserin (B1677119) Enantiomers
Adrenergic Receptor Subtype Interactions (α1, α2A, α2B, α2C)
The enantiomers of mianserin display notable differences in their interactions with adrenergic receptor subtypes. The blockade of α2-adrenergic autoreceptors is a key mechanism postulated to contribute to the antidepressant effect of mianserin, as it leads to an increase in the release of norepinephrine (B1679862). nih.gov This property is stereoselectively attributed to the S(+)-enantiomer of mianserin. nih.gov
Cortical receptor binding studies have shown that while both enantiomers are more potent antagonists at α2- than at α1-adrenoceptors, a similar stereoselectivity is observed for the inhibition of both α2- and α1-receptor binding. nih.gov In vitro experiments have confirmed that racemic mianserin binds with comparable potency to both α1- and α2-adrenoceptors. nih.gov
Interestingly, no stereoselectivity is apparent for the antagonism of cortical α2-heteroreceptors that control the release of serotonin (B10506). nih.gov Furthermore, studies on rat brain synaptosomes revealed that racemic mianserin and the (+)-enantiomer antagonized the inhibitory effect of exogenous noradrenaline on the release of ³H-noradrenaline from cortical synaptosomes, while the (-)-enantiomer was ineffective. nih.gov In contrast, both the (+)- and (-)-enantiomers were able to antagonize the inhibitory effect of noradrenaline on the release of ³H-5-hydroxytryptamine, suggesting a difference between the α2-autoreceptors on noradrenergic nerve endings and the α2-adrenoceptors on serotonergic terminals. nih.gov
| Receptor Subtype | (R)-(+)-Mianserin Activity | (S)-(-)-Mianserin Activity | Key Findings |
|---|---|---|---|
| α1-Adrenergic | Antagonist | Antagonist (more potent) | Both enantiomers show antagonism, with the S-enantiomer being more potent. nih.gov |
| α2-Adrenergic (Autoreceptor) | Weak Antagonist/Ineffective | Potent Antagonist | The S(+)-enantiomer is primarily responsible for α2-autoreceptor blockade, leading to increased norepinephrine release. nih.govnih.gov |
| α2-Adrenergic (Heteroreceptor on serotonergic terminals) | Antagonist | Antagonist | Both enantiomers antagonize α2-heteroreceptors controlling serotonin release, with no apparent stereoselectivity. nih.govnih.gov |
Serotonin Receptor Subtype Affinities and Functional Activity (e.g., 5-HT1A, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7)
For the 5-HT2A and 5-HT2C receptors, the (+)-enantiomer (S-mianserin) is reported to be more potent. nih.gov Mianserin is generally considered a 5-HT2A/2C receptor antagonist. thepharmajournal.com In contrast, the enantiomeric selectivity is reversed for the 5-HT3 receptor. nih.gov The (R)-enantiomer of mianserin is substantially more potent than the (S)-enantiomer in blocking the 5-HT-induced ion current at 5-HT3 receptors. nih.gov Specifically, the (R)-enantiomer is 24 times more potent than the (S)-enantiomer in this regard. nih.gov In radioligand binding studies, the pKi values for the (R)- and (S)-enantiomers at the 5-HT3 receptor were 8.44 and a significantly lower value, respectively. nih.gov Another study found (-)-mianserin to be more potent than (+)-mianserin at the 5-HT3 receptor with pKi values of 8.46 and 6.95, respectively. nih.gov
Recent studies have revealed unexpected agonist activity of mianserin at the 5-HT1E and 5-HT1F receptors. nih.gov This finding adds another layer of complexity to the serotonergic profile of mianserin.
| Receptor Subtype | This compound Activity | (S)-(-)-Mianserin Activity | Key Findings |
|---|---|---|---|
| 5-HT1E | Agonist | Agonist | Both enantiomers exhibit agonist activity. nih.gov |
| 5-HT1F | Agonist | Agonist | Both enantiomers exhibit agonist activity. nih.gov |
| 5-HT2A | Antagonist | Antagonist (more potent) | The S-enantiomer has a higher affinity for 5-HT2A receptors. nih.gov |
| 5-HT2C | Antagonist | Antagonist (more potent) | The S-enantiomer is more potent at 5-HT2C receptors. thepharmajournal.com |
| 5-HT3 | Potent Antagonist | Weak Antagonist | The R-enantiomer is significantly more potent (24-fold) than the S-enantiomer in blocking 5-HT3 receptor-mediated ion currents. nih.govnih.gov |
Histamine (B1213489) H1 Receptor Interactions
Mianserin is a potent antagonist/inverse agonist of the histamine H1 receptor. medchemexpress.com This high affinity for the H1 receptor is a prominent feature of its pharmacological profile and contributes to its sedative effects. medchemexpress.com Both enantiomers of mianserin are likely to contribute to the potent antihistaminic properties of the racemic compound. In radioreceptor assays, mianserin has been shown to have a very high affinity for H1 receptors, with Ki values in the low nanomolar range. drugbank.com
| Receptor | Mianserin Enantiomers' Activity | Key Findings |
|---|---|---|
| Histamine H1 | Potent Antagonist/Inverse Agonist | Mianserin exhibits high affinity for H1 receptors, contributing to its antihistaminic effects. medchemexpress.comnih.gov |
Dopamine Receptor Binding Selectivity (D1, D2, D3)
In contrast to its high affinity for adrenergic, serotonergic, and histaminergic receptors, mianserin generally displays a low affinity for dopamine receptors. taylorandfrancis.com This characteristic distinguishes it from some other classes of antidepressants and antipsychotics. The negligible interaction with dopamine D1, D2, and D3 receptors suggests that dopaminergic pathways are not a primary target for the direct actions of mianserin's enantiomers.
| Receptor Subtype | Mianserin Enantiomers' Affinity | Key Findings |
|---|---|---|
| D1, D2, D3 | Low | Mianserin has a low affinity for dopamine receptor subtypes. taylorandfrancis.com |
Kappa Opioid Receptor Agonism and Related Modulations
Recent research has identified mianserin as an agonist at the kappa-opioid receptor (KOR). nih.govnih.govresearchgate.net In functional assays, mianserin was found to selectively activate KORs, and this agonist activity was blocked by the selective KOR antagonist nor-binaltorphimine. nih.gov Mianserin displayed a 12- and 18-fold higher affinity for κ- than for µ- and δ-opioid receptors, respectively. nih.govnih.gov In rat brain tissue, mianserin demonstrated partial agonist activity at KORs. nih.govnih.gov This property appears to be a common feature among some classes of antidepressants. nih.govnih.gov The clinical implications of this KOR agonism are an area of ongoing investigation. frontiersin.orgmdpi.com
| Receptor | Mianserin's Activity | Key Findings |
|---|---|---|
| Kappa Opioid Receptor (KOR) | Agonist (Partial) | Mianserin selectively activates KORs and displays partial agonist activity in the brain. nih.govnih.gov It has a higher affinity for KOR compared to mu and delta opioid receptors. nih.govnih.gov |
Norepinephrine Transporter (NET) Inhibition Potency
The inhibition of the norepinephrine transporter (NET) is another mechanism through which some antidepressants exert their effects. For mianserin, this property is stereoselective. The S(+)-enantiomer of mianserin, along with its desmethyl metabolite, is responsible for the inhibition of noradrenaline uptake in vitro. nih.gov In contrast, the R(-)-enantiomer does not exhibit this activity. nih.gov Racemic mianserin is generally considered to be a weak inhibitor of norepinephrine reuptake. drugbank.com
| Transporter | This compound Activity | (S)-(-)-Mianserin Activity | Key Findings |
|---|---|---|---|
| Norepinephrine Transporter (NET) | No significant inhibition | Inhibitor | The S(+)-enantiomer is responsible for the inhibition of norepinephrine uptake. nih.gov |
Serotonin Transporter (SERT) and Dopamine Transporter (DAT) Interactions
Mianserin is recognized as an inhibitor of the sodium-dependent serotonin transporter (SERT) and a binder at the sodium-dependent dopamine transporter (DAT) drugbank.com. The serotonin transporter is a primary target for many antidepressant medications, as it is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling nih.govlbl.gov. By inhibiting SERT, these drugs can increase the extracellular concentration of serotonin lbl.gov. While mianserin interacts with both SERT and DAT, its therapeutic actions are considered complex and not fully understood drugbank.com. Studies have shown that SERT is also capable of dopamine uptake, a process that differs mechanistically from serotonin transport, and this function could be relevant in certain brain regions nih.gov.
Stereoselectivity in Receptor Ligand Binding Kinetics
The enantiomers of mianserin exhibit notable differences in their binding affinities for various receptors. This stereoselectivity is evident in their interaction with the 5-HT3 receptor. Using [3H]granisetron binding assays, it was determined that (-)-mianserin is significantly more potent than (+)-mianserin at this receptor nih.gov. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), highlight this difference. This enantiomeric selectivity for the 5-HT3 receptor is the reverse of what is observed for 5-HT1C and 5-HT2 receptors, where the (+)-isomer demonstrates higher potency nih.gov.
| Enantiomer | Receptor | pKi Value | Reference |
|---|---|---|---|
| (-)-Mianserin | 5-HT3 | 8.46 | nih.gov |
| (+)-Mianserin | 5-HT3 | 6.95 | nih.gov |
Preclinical Pharmacokinetic and Metabolic Studies of R + Mianserin
Stereoselective Biotransformation Pathways of Mianserin (B1677119) Enantiomers in Hepatic Microsomes
In vitro studies using human and animal liver microsomes have demonstrated that mianserin undergoes several major metabolic transformations, including N-demethylation, 8-hydroxylation, and N-oxidation. nih.gov These pathways exhibit significant stereoselectivity, with different preferences for the (R)- and (S)-enantiomers. nih.gov
N-demethylation is a primary metabolic route for mianserin, leading to the formation of desmethylmianserin (B137421). nih.gov Research has consistently shown that this pathway preferentially metabolizes the (R)-(-)-enantiomer. nih.govnih.gov In studies with human liver microsomes, desmethylmianserin was identified as the major metabolite of (R)-(-)-mianserin. nih.gov This stereoselectivity is also observed in in vivo studies in mice, where the excretion of N-demethylated metabolites was significantly higher after the administration of R-mianserin. nih.gov
Aromatic hydroxylation at the 8th position of the mianserin molecule is another significant metabolic pathway, resulting in 8-hydroxymianserin (B23177). nih.gov In contrast to N-demethylation, 8-hydroxylation shows a preference for the S-(+)-enantiomer. nih.gov Studies using human liver microsomes have indicated that hydroxylation occurs more readily with the S-enantiomer. nih.gov This preference is further supported by in vivo data from mice, which shows that the S-enantiomer is predominantly metabolized to 8-hydroxymianserin glucuronide. nih.gov
The formation of mianserin-N-oxide is another metabolic route for mianserin. nih.gov This pathway also demonstrates stereoselectivity, favoring the S-(+)-enantiomer. nih.gov In vitro experiments with mouse liver homogenates have shown that more N-oxidized metabolites are formed from S-mianserin. nih.gov
Table 1: Stereoselectivity of Mianserin Metabolic Pathways
| Metabolic Pathway | Preferred Enantiomer | Key Finding |
|---|---|---|
| N-Demethylation | (R)-(-)-Mianserin | Desmethylmianserin is the major metabolite of the R-enantiomer in human liver microsomes. nih.gov |
| 8-Hydroxylation | (S)-(+)-Mianserin | Hydroxylation occurs more readily with the S-enantiomer in human liver microsomes. nih.gov |
| N-Oxidation | (S)-(+)-Mianserin | More N-oxidized metabolites are formed from S-mianserin in mouse liver homogenates. nih.gov |
Glucuronidation is a phase II metabolic process that involves the conjugation of a substrate with glucuronic acid, increasing its water solubility and facilitating its excretion from the body. wikipedia.orgnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov In the context of mianserin metabolism, glucuronidation is a significant pathway for the elimination of its phase I metabolites. nih.gov In mice, a large proportion of urinary metabolites from racemic mianserin are excreted in conjugated form, with glucuronidation being the predominant mechanism over sulfation. nih.gov Specifically, 8-hydroxymianserin and 8-hydroxy-demethylmianserin are excreted as glucuronide conjugates. nih.gov
Identification of Specific Cytochrome P450 Isoforms Mediating Mianserin Enantiomer Metabolism (e.g., CYP1A2, CYP2D6, CYP3A)
The metabolism of mianserin enantiomers is mediated by several isoforms of the cytochrome P450 (CYP) enzyme system. nih.govnih.govtmc.edu The main isoforms implicated in its biotransformation are CYP1A2, CYP2D6, and to a lesser extent, CYP3A4. nih.govtmc.edugenome.jp
CYP2D6: This isoform is primarily responsible for the 8-hydroxylation of both mianserin enantiomers. nih.govtmc.edu The elimination of mianserin and its main metabolite, desmethylmianserin, is dependent on CYP2D6 activity. nih.govclinpgx.org This dependency shows marked enantioselectivity for the more pharmacologically active S(+)-enantiomer. nih.govclinpgx.org
CYP1A2: This isoform is the main catalyst for the N-demethylation of both enantiomers and the N-oxidation of S-(+)-mianserin. nih.govtmc.edu
CYP3A4: While CYP2D6 and CYP1A2 are the primary drivers, CYP3A4 is also involved to a certain degree in each of the stereoselective metabolic pathways of mianserin. nih.gov
Table 2: Cytochrome P450 Isoforms in Mianserin Metabolism
| CYP Isoform | Primary Metabolic Pathway(s) | Enantiomer Specificity |
|---|---|---|
| CYP2D6 | 8-Hydroxylation nih.govtmc.edu | Both enantiomers, with marked enantioselectivity for S(+)-mianserin elimination. nih.govclinpgx.org |
| CYP1A2 | N-Demethylation, N-Oxidation nih.govtmc.edu | N-demethylation of both enantiomers; N-oxidation of S-(+)-mianserin. nih.gov |
| CYP3A4 | Involved in all pathways to some extent nih.gov | Both enantiomers. nih.gov |
Pharmacological Characterization of Mianserin Metabolites in Preclinical Models (e.g., Desmethylmianserin, 8-hydroxymianserin, Mianserin-N-oxide)
Desmethylmianserin: This metabolite retains significant pharmacological properties indicative of antidepressant activity. nih.govnih.gov However, it is generally less active than mianserin in tests that are indicative of sedative properties. nih.govnih.gov In behavioral screens for antidepressant activity, desmethylmianserin showed no clear dose-related effect at the doses tested. researchgate.net
8-hydroxymianserin: Similar to desmethylmianserin, 8-hydroxymianserin also substantially retains pharmacological properties that suggest antidepressant activity. nih.govnih.gov It is also less active than mianserin in tests for sedation. nih.govnih.gov In behavioral studies, 8-hydroxymianserin did not produce a clear antidepressant-like effect. researchgate.net
Mianserin-N-oxide: This metabolite is considered to be inactive or only weakly active in most pharmacological tests. nih.govnih.govmdpi.com
Influence of Stereochemistry on Metabolic Efficiency and Preclinical Clearance
The stereochemical configuration of mianserin plays a pivotal role in its metabolic efficiency and preclinical clearance, with significant differences observed between the (R)-(+)-Mianserin and (S)-(-)-Mianserin enantiomers. These differences are evident in both in vivo and in vitro studies, highlighting stereoselectivity in the enzymatic processes governing its biotransformation.
Detailed Research Findings
This stereoselectivity extends to the primary metabolic pathways. This compound preferentially undergoes N-demethylation, while the (S)-(-)-enantiomer is more susceptible to N-oxidation nih.gov. This observation aligns with findings from studies using human liver microsomes nih.gov. The major routes for mianserin metabolism in humans include aromatic hydroxylation, N-oxidation, and N-demethylation nih.gov. The enzymes primarily responsible for these transformations are cytochrome P450 isoforms, with CYP2D6 mediating hydroxylation, and CYP1A2 catalyzing N-demethylation and N-oxidation. CYP3A also contributes to both pathways to some extent tmc.edu.
In vivo studies in mice further illustrate the impact of stereochemistry on the pharmacokinetic profile of mianserin enantiomers. Following administration of the ¹⁴C-labelled enantiomers, the Area Under the Curve (AUC) and maximum concentration (Cmax) were 48% and 128% higher for the (S)-enantiomer, respectively, indicating a slower clearance of this isomer compared to the (R)-enantiomer nih.gov.
The urinary metabolite profiles also exhibit significant stereoselectivity. After administration of racemic mianserin, the majority of the radioactivity is excreted in a conjugated form, primarily as glucuronides (82.1%) over sulfates (15.8%) nih.gov. The formation of specific metabolites is enantiomer-dependent. The excretion of N-demethylated metabolites is notably increased after the administration of this compound. For instance, the ratio of R:S for the formation of 8-hydroxy-demethylmianserin glucuronide is 5.2. Conversely, the (S)-(-)-enantiomer is predominantly metabolized to 8-hydroxymianserin glucuronide, with an S:R ratio of 3.2. Furthermore, the formation of 8-hydroxymianserin N(2) oxide is selective for the (S)-isomer nih.gov.
Studies on the disposition of mianserin in relation to debrisoquin hydroxylation polymorphism, which reflects CYP2D6 activity, have shown that the elimination of mianserin is stereoselective. The elimination of the more active S(+)-enantiomer is particularly dependent on CYP2D6 activity nih.gov.
Data Tables
| Enantiomer | AUC (% increase relative to (R)-enantiomer) | Cmax (% increase relative to (R)-enantiomer) |
|---|---|---|
| This compound | - | - |
| (S)-(-)-Mianserin | 48% | 128% |
| Enantiomer | Overall Metabolism (%) | Preferential Metabolic Pathway |
|---|---|---|
| This compound | 87.1% | N-demethylation |
| (S)-(-)-Mianserin | 44.1% | N-oxidation |
| Metabolite | Enantiomeric Ratio (R:S or S:R) | Favored Enantiomer |
|---|---|---|
| 8-hydroxy-demethylmianserin glucuronide | 5.2 (R:S) | This compound |
| 8-hydroxymianserin glucuronide | 3.2 (S:R) | (S)-(-)-Mianserin |
| 8-hydroxymianserin N(2) oxide | Selective for S-isomer | (S)-(-)-Mianserin |
Computational and Structural Modeling of R + Mianserin Interactions
Molecular Docking Simulations for Predicting Ligand-Receptor Binding Modes
Molecular docking simulations are pivotal in predicting the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. For (R)-(+)-Mianserin, these simulations provide insights into its binding at a molecular level, particularly at serotonin (B10506) receptors.
Recent studies have employed cryo-electron microscopy (cryo-EM) to determine the structures of signaling complexes of the 5-HT1e receptor activated by mianserin (B1677119) researchgate.net. These experimentally determined structures serve as robust templates for molecular docking simulations. Such studies have revealed unique, agonist-like binding poses of mianserin that are distinct from those of other drug scaffolds in inactive 5-HT receptor structures researchgate.netresearchgate.net.
Docking studies focusing on mianserin's interactions with the 5-HT1e receptor have identified key residues within the orthosteric binding pocket that are crucial for its activity researchgate.net. These simulations, in conjunction with experimental data, help to elucidate the specific interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, the tetracyclic core of mianserin is observed to form significant interactions with specific residues, while the piperazine (B1678402) moiety also engages in critical contacts within the binding site researchgate.netresearchgate.net.
While many studies have focused on racemic mianserin, the data underscores the importance of stereochemistry in receptor binding. It is known that the enantiomers of mianserin exhibit differential affinities for various serotonin receptor subtypes. For example, (+)-mianserin has a higher affinity for the 5-HT2 receptor, whereas (-)-mianserin is more potent at the 5-HT3 receptor. This enantiomeric preference highlights the necessity of using stereospecific models of this compound in docking simulations to accurately predict its binding mode and subsequent biological activity at different receptor targets.
Table 1: Key Interacting Residues for Mianserin at the 5-HT1e Receptor Identified Through Computational Studies
| Interacting Residue | Type of Interaction |
| D3.32 | Conserved salt bridge |
| L99^3.29 | Apolar |
| M103^3.33 | Apolar |
| I175^ECL2 | Apolar |
| A190^5.46 | Apolar |
| F308^6.52 | Apolar |
| E311^6.55 | Apolar |
| C106^3.36 | Apolar (with methylpiperazine group) |
| T330^7.39 | Apolar (with methylpiperazine group) |
Data derived from studies on mianserin at the 5-HT1e receptor researchgate.netresearchgate.net.
Molecular Dynamics Simulations to Elucidate Conformational Stability and Interaction Dynamics of Complexes
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-receptor interactions over time. These simulations provide valuable information on the conformational stability of the this compound-receptor complex and the dynamics of the interactions that stabilize it.
Furthermore, MD simulations allow for the analysis of the persistence of specific interactions over the simulation time. Techniques such as Structural Interaction Fingerprint (SIFt) analysis can quantify the probability of different types of interactions, including apolar contacts, hydrogen bonds, and electrostatic interactions, between the ligand and specific receptor residues researchgate.net. For mianserin, these analyses have confirmed that the key interactions identified in docking studies are maintained throughout the simulation, highlighting their importance in the stable binding of the molecule researchgate.net.
By observing the dynamic behavior of the complex, MD simulations can also reveal subtle conformational changes in the receptor upon ligand binding, which are crucial for receptor activation and downstream signaling. Understanding these dynamic processes is essential for a complete picture of the mechanism of action of this compound.
Quantum Chemical Studies and Conformational Analysis of Mianserin Enantiomers
Quantum chemical studies provide a highly accurate description of the electronic structure of molecules, enabling detailed conformational analysis. For chiral molecules like mianserin, these methods can be used to determine the preferred three-dimensional structures of the individual enantiomers and the energy barriers between different conformations.
The antidepressant activity of mianserin is primarily attributed to the (+)-enantiomer, which has a higher affinity for the 5-HT2 receptor nih.gov. The distinct pharmacological profiles of the (R)-(+) and (S)-(-) enantiomers arise from their different spatial arrangements, which influence how they interact with their biological targets.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to optimize the geometry of the this compound molecule and to calculate its vibrational frequencies, providing a theoretical infrared spectrum. More importantly, these methods can be used to perform a systematic conformational search to identify the low-energy conformers of this compound in different environments, such as in a vacuum or in a solvent.
The results of such conformational analyses can provide valuable insights into the shape of the molecule that is most likely to be present in the body and to interact with its receptors. This information is crucial for understanding the stereoselective binding of this compound and for the rational design of new derivatives with improved pharmacological properties. While specific quantum chemical studies on this compound are not extensively reported in the literature, the application of these methods is a logical step to further refine our understanding of its structure-activity relationships.
Structure-Activity Relationship (SAR) Derivation via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. Computational approaches play a significant role in deriving SAR by correlating the structural properties of a series of compounds with their activities.
For mianserin and its analogs, computational SAR studies have been instrumental in understanding their interactions with serotonin receptors researchgate.netresearchgate.net. By comparing the binding modes and interaction profiles of mianserin with its structurally related analog, setiptiline, at the 5-HT1e receptor, researchers have been able to identify the contributions of different parts of the molecule to its binding affinity and efficacy researchgate.net.
These studies have shown that both the tetracyclic core and the methylpiperazine group of mianserin are critical for its interaction with the receptor researchgate.net. Computational analyses, combined with experimental mutagenesis data, have helped to pinpoint specific residues in the receptor that are key for the agonist activity of these antidepressants researchgate.netresearchgate.net.
The enantiomers of mianserin provide a natural basis for SAR studies. The greater potency of (+)-mianserin at 5-HT2 receptors suggests that the specific stereochemistry of the molecule is a critical determinant of its activity at this receptor subtype nih.gov. Computational SAR approaches can be used to build models that explain this enantioselectivity and to predict the activity of new, structurally related chiral compounds.
Table 2: Comparative Activity of Mianserin Enantiomers at Serotonin Receptors
| Enantiomer | Target Receptor | Relative Potency |
| (+)-Mianserin | 5-HT2 | More potent |
| (-)-Mianserin | 5-HT2 | Less potent |
| (+)-Mianserin | 5-HT3 | Less potent |
| (-)-Mianserin | 5-HT3 | More potent |
This table summarizes the known differential activity of mianserin enantiomers, which forms a basis for computational SAR studies.
Computational Approaches for Enantiomer-Specific Binding Affinity Prediction
Predicting the binding affinity of a ligand to its receptor is a major goal of computational chemistry in drug discovery. For chiral molecules like mianserin, it is particularly important to develop methods that can accurately predict the binding affinities of individual enantiomers.
Various computational methods can be employed for this purpose, ranging from relatively fast but less accurate scoring functions used in molecular docking to more computationally intensive but more accurate methods like free energy perturbation (FEP) and thermodynamic integration (TI). These methods calculate the free energy change of binding, which is directly related to the binding affinity.
Given the observed enantioselectivity of mianserin's interactions with serotonin receptors, with (+)-mianserin being more potent at 5-HT2 receptors, these computational approaches could be applied to quantify the difference in binding free energy between the two enantiomers at this receptor nih.gov. Such calculations would involve creating a thermodynamic cycle that connects the two enantiomers in their free and bound states.
By accurately predicting the difference in binding affinity, these computational methods can provide a quantitative explanation for the observed enantioselectivity and can be used to guide the design of new chiral ligands with enhanced affinity and selectivity for their targets. While specific applications of these advanced methods to this compound are yet to be widely published, they represent a powerful future direction for research into the stereospecific pharmacology of this important antidepressant.
Advanced Analytical Methodologies for Mianserin Enantiomers in Academic Research
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Quantification in Research Samples
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of mianserin (B1677119) enantiomers in research settings. csfarmacie.cz The fundamental principle of this method lies in the use of a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus, their separation. eijppr.comshimadzu-webapp.eu The ability to resolve racemic drugs is critical, as enantiomers can exhibit significant differences in pharmacological activity and toxicity. eijppr.com
The direct separation of mianserin enantiomers has been successfully achieved using polysaccharide-based CSPs. nih.govsci-hub.ru These polymers, such as cellulose (B213188) and amylose (B160209) derivatives, form chiral cavities and surfaces that engage in stereoselective interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the enantiomers. eijppr.com Research has demonstrated the effectiveness of both cellulose-based and amylose-based columns for this purpose. nih.govsci-hub.ru For instance, a study investigating the separation of mianserin and its derivatives found that a cellulose-based Chiralcel OD column and an amylose-based Chiralpak AD column could resolve racemic mixtures, sometimes exhibiting complementary behavior where one column succeeded if the other failed. nih.govsci-hub.ru
For quantitative analysis, the method must be validated for linearity, accuracy, and precision. nih.gov UV detection is commonly employed for quantification, with wavelengths set to capture the absorbance of the mianserin molecule. nih.govsigmaaldrich.com The choice of mobile phase is also critical for optimizing resolution. Typical mobile phases consist of a mixture of an organic solvent like methanol (B129727) and an amine modifier such as diethylamine (B46881) (DEA). sigmaaldrich.com The development of these methods allows researchers to accurately determine the enantiomeric excess (ee) or enantiomeric purity of a sample and to quantify the concentration of each enantiomer in various research formulations. nih.govmdpi.com
Below is a table summarizing typical conditions used in chiral HPLC methods for the analysis of mianserin enantiomers in a research context.
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Astec® Cellulose DMP | Chiralcel OD / Chiralpak AD |
| Column Dimensions | 15 cm × 4.6 mm, 5 µm | Not Specified |
| Mobile Phase | Methanol:DEA (100:0.1) | Not Specified |
| Flow Rate | 0.5 mL/min | Not Specified |
| Column Temperature | 25 °C | Not Specified |
| Detection | UV, 230 nm | Not Specified |
| Sample Concentration | 2 mg/mL in mobile phase | Not Specified |
| Reference | sigmaaldrich.com | nih.gov |
Mass Spectrometry Techniques for Metabolite Identification and Profiling (e.g., Multiple Reaction Monitoring, Collision-Induced Dissociation)
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying and profiling the metabolites of mianserin. While mianserin itself is metabolized into compounds like desmethylmianserin (B137421) and 8-hydroxymianserin (B23177), MS techniques provide the high sensitivity and structural information needed to elucidate these biotransformation pathways.
One powerful MS-based technique is Multiple Reaction Monitoring (MRM), often used for quantification. In an MRM experiment, a specific precursor ion (the parent drug or metabolite) is selected in the first stage of the mass spectrometer. This ion is then fragmented through Collision-Induced Dissociation (CID), and a specific product ion resulting from the fragmentation is monitored in the second stage. This precursor-to-product ion transition is highly specific to the target analyte, significantly reducing background noise and enhancing detection sensitivity. For mianserin, quantitative methods have been developed monitoring the transition of the protonated molecule [M+H]+ at m/z 265 to a specific product ion. This approach allows for a lower limit of quantitation (LLOQ) in the low ng/mL range, making it suitable for pharmacokinetic studies. nih.gov
Collision-Induced Dissociation (CID) is the process used to generate the fragments in tandem mass spectrometry (MS/MS). By analyzing the fragmentation patterns, researchers can deduce the structure of unknown metabolites. When a precursor ion of a potential mianserin metabolite is subjected to CID, the resulting fragment ions provide clues about structural modifications, such as hydroxylation or demethylation, relative to the parent drug. This qualitative information is crucial for building a comprehensive metabolic profile of mianserin and understanding how each enantiomer is metabolized differently.
Circular Dichroism (CD) Spectroscopy for Stereochemical Characterization in Solution
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical properties of chiral molecules like (R)-(+)-Mianserin in solution. This method is based on the differential absorption of left and right circularly polarized light by a chiral molecule. Since enantiomers are non-superimposable mirror images, they interact with circularly polarized light in an equal but opposite manner, resulting in CD spectra that are mirror images of each other.
For this compound, CD spectroscopy can confirm its absolute configuration in solution by comparing its experimental spectrum to a known standard or to theoretical calculations. The sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) are unique to a specific enantiomer's three-dimensional structure. This makes CD spectroscopy an invaluable tool for verifying the stereochemical integrity of a research sample and ensuring that the correct enantiomer is being studied. It is particularly useful for confirming the identity of an isolated enantiomer after chiral separation or asymmetric synthesis. The technique provides definitive proof of the molecule's "handedness" in its solution-state conformation.
Spectrophotometric Methods for Quantitative Analysis of Mianserin in Research Formulations
Spectrophotometry, specifically UV-Vis spectrophotometry, offers a straightforward and accessible method for the quantitative analysis of mianserin in research formulations. This technique relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
To quantify mianserin, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at its wavelength of maximum absorbance (λmax). For mianserin, detection wavelengths are often set in the UV range, such as 214 nm. nih.gov A calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. The concentration of mianserin in an unknown research sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
While highly effective for quantifying the total amount of mianserin, it is important to note that standard UV-Vis spectrophotometry is not a chiral technique. It cannot distinguish between this compound and its (S)-(-) counterpart, as both enantiomers have identical UV-Vis absorption spectra. Therefore, this method is suitable for determining the total concentration of mianserin in a formulation that is known to be enantiomerically pure or for quantifying the total drug content in a racemic mixture. For enantiomer-specific quantification, it must be used in conjunction with a chiral separation technique like HPLC. scispace.com
Future Research Directions for R + Mianserin
Further Elucidation of Uncharacterized Molecular Targets and Polypharmacology
(R)-(+)-Mianserin's interaction with a wide array of receptors is a hallmark of its pharmacological identity. wikipedia.org While its activity at various serotonin (B10506) (5-HT), adrenergic, and histamine (B1213489) receptors is documented, a comprehensive understanding of its complete target profile remains to be achieved. drugbank.comnih.gov Future investigations should aim to identify and characterize novel molecular targets for this compound. This exploration into its polypharmacology is crucial, as these uncharacterized interactions could be responsible for some of its therapeutic effects or side-effect profile. nih.govjmvh.org Recent findings, for instance, have unexpectedly revealed that mianserin (B1677119) acts as an agonist at the 5-HT1e and 5-HT1F receptors, which could contribute to its observed anti-migraine effects. nih.gov
Key Research Questions:
What is the complete binding profile of this compound across the human receptome?
Are there any as-yet-unidentified G-protein coupled receptors (GPCRs), ion channels, or enzymes that this compound interacts with at physiologically relevant concentrations?
A deeper understanding of these aspects will be instrumental in refining its therapeutic applications and potentially identifying new indications.
Investigation of Novel Pharmacological Activities Independent of Classical Monoaminergic Systems
Emerging evidence suggests that the therapeutic actions of antidepressants may extend beyond the direct modulation of monoamine neurotransmitter systems. nih.gov For this compound, this necessitates a research focus on its potential effects on intracellular signaling pathways, gene expression, and neuroplasticity that are independent of its classical receptor blockade. For example, studies have shown that mianserin possesses anti-inflammatory properties, which may be separate from its 5-HT receptor activity. nih.govnih.gov
Potential Research Areas:
Anti-inflammatory and Immunomodulatory Effects: Investigating the mechanisms by which this compound exerts anti-inflammatory effects, such as the inhibition of toll-like receptor (TLR) signaling. nih.govfrontiersin.org
Neurotrophic Factor Modulation: Exploring the impact of this compound on the expression and signaling of neurotrophic factors like brain-derived neurotrophic factor (BDNF).
Epigenetic Modifications: Examining whether chronic treatment with this compound induces lasting changes in gene expression through epigenetic mechanisms.
Uncovering such novel activities could not only provide a more complete picture of how this compound works but also open up new therapeutic possibilities for inflammatory and neurodegenerative disorders.
Optimization and Development of Highly Stereoselective and Economically Feasible Synthetic Routes
The ability to efficiently and economically produce enantiomerically pure this compound is a critical prerequisite for its further clinical investigation and potential therapeutic use. While methods for the separation of mianserin enantiomers and diastereoselective synthesis of (R)-Mianserin exist, they are often not economically viable for large-scale production. researchgate.netbeilstein-journals.orgnih.gov Therefore, a significant area of future research lies in the development of novel, highly stereoselective, and cost-effective synthetic strategies.
Current and Future Synthetic Approaches:
| Approach | Description | Advantages | Challenges |
| Resolution of Racemates | Separation of enantiomers from a racemic mixture using chiral resolving agents like (+)- or (−)-di-p-toluoyltartaric acid. beilstein-journals.org | Established methodology. | Can be inefficient and costly for large-scale production. nih.gov |
| Chiral Auxiliary-Mediated Synthesis | Use of a chiral auxiliary, such as (S)-(−)-α-methylbenzylamine, to direct the stereochemical outcome of a reaction. researchgate.netnih.gov | Can provide high diastereoselectivity. | Requires additional steps for auxiliary attachment and removal, impacting overall yield and cost. researchgate.net |
| Asymmetric Catalysis | Employment of chiral catalysts to selectively produce one enantiomer. Asymmetric transfer hydrogenation of a cyclic imine intermediate has shown promise. beilstein-journals.orgnih.gov | Potentially highly efficient and atom-economical. | Requires development of highly selective and robust catalysts. |
| Biocatalysis | Utilization of enzymes to perform stereoselective transformations. | Can offer high enantioselectivity under mild reaction conditions. | Requires identification and optimization of suitable enzymes. |
Future efforts should focus on asymmetric catalysis and biocatalysis to develop more sustainable and economically viable routes to this compound.
Application of Advanced Computational Methodologies for De Novo Design of Enantiomer-Specific Ligands
Computer-aided drug design (CADD) offers powerful tools to accelerate the discovery and optimization of novel drug candidates. nih.govdromicslabs.com For this compound, these computational approaches can be invaluable for designing new ligands with enhanced specificity and desired pharmacological profiles. By leveraging the structural information of this compound's known targets, researchers can perform virtual screening of large compound libraries and engage in de novo design of novel molecules. silicos-it.bemdpi.com
Computational Strategies:
Structure-Based Drug Design (SBDD): Utilizing the 3D structures of target receptors to design ligands that fit precisely into the binding pocket of the this compound binding site.
Ligand-Based Drug Design (LBDD): Using the known structure and activity of this compound and related molecules to build pharmacophore models and perform quantitative structure-activity relationship (QSAR) studies. mdpi.com
Molecular Dynamics (MD) Simulations: Simulating the dynamic interactions between this compound and its target receptors to understand the stereochemical basis of its binding and to predict the effects of structural modifications.
These computational methods can guide the synthesis of new enantiomer-specific ligands with improved potency, selectivity, and pharmacokinetic properties, while minimizing off-target effects.
Exploration of Stereoselective Interactions within Complex Biological Systems
The ultimate pharmacological effect of a drug is determined by its interactions within the complex environment of a living organism. For this compound, it is crucial to move beyond in vitro studies and investigate its stereoselective interactions in more complex biological systems, such as in vivo animal models and eventually, human subjects. While the (S)-(+)-enantiomer is generally considered more active, the (R)-(-)-enantiomer also demonstrates significant, albeit different, pharmacological activity. For example, (-)-mianserin is more potent than (+)-mianserin at 5-HT3 receptors. nih.gov
Key Research Areas:
Stereoselective Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound versus its (S)-enantiomer. Studies have indicated stereoselective metabolism of mianserin. mdpi.com
In Vivo Target Engagement: Utilizing techniques like positron emission tomography (PET) to visualize and quantify the binding of this compound to its specific targets in the living brain.
A thorough understanding of how the stereochemistry of mianserin influences its behavior in complex biological systems is essential for optimizing its therapeutic use and for the development of future enantiomerically pure drugs.
Q & A
Basic Research Questions
Q. What are the recommended methods for enantiomeric separation and characterization of (R)-(+)-Mianserin in preclinical research?
- Methodology : Use chiral chromatography (e.g., HPLC with chiral stationary phases) to isolate this compound from racemic mixtures. Validate enantiomeric purity via circular dichroism (CD) spectroscopy and compare activity profiles against the (S)-(+)-isomer using receptor binding assays .
- Key Data : (S)-(+)-Mianserin exhibits 200–300× greater antidepressant activity than this compound, necessitating rigorous enantiomeric separation to avoid confounding results in studies focused on the R-isomer .
Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?
- Methodology : Conduct competitive binding assays targeting serotonin (5-HT₂A/5-HT₂C), histamine (H₁), and α₂-adrenergic receptors. Compare this compound’s affinity (IC₅₀) with the S-isomer and reference antagonists (e.g., ketanserin for 5-HT₂A). Include radioligand displacement protocols .
- Note : While this compound has weak receptor affinity, it may serve as a negative control in studies exploring enantiomer-specific effects .
Advanced Research Questions
Q. How to design dose-response studies to assess this compound’s effects on neurotransmitter systems in rodent models?
- Experimental Design : Administer this compound (2.5–10 mg/kg, i.p.) in preweanling rats and measure locomotor activity via open-field tests. Include controls for ethanol interactions (e.g., ethanol-induced hyperactivity suppression) and quantify blood ethanol concentrations (BECs) using enzymatic oxidation assays .
- Statistical Analysis : Use factorial ANOVA to analyze interactions between dose, sex, and ethanol co-administration. Report effect sizes (η²) for significant main effects .
Q. How to resolve contradictions in clinical trial data involving Mianserin enantiomers?
- Methodology : Perform meta-analyses of existing trials (e.g., self-harm studies using Mianserin) using random-effects models to account for heterogeneity. Stratify data by enantiomer formulation, dosage (10–90 mg/day), and patient subgroups (e.g., cardiovascular comorbidities) .
- Key Insight : Conflicting results in antidepressant efficacy may arise from unaccounted enantiomeric ratios in racemic formulations. Prioritize studies explicitly reporting enantiomer-specific pharmacokinetics .
Q. What in vivo models are appropriate for studying this compound’s potential repurposing in non-psychiatric applications?
- Experimental Approach : Test this compound’s antileishmanial activity in Leishmania promastigote/amastigote cultures (IC₅₀ determination). Compare with standard therapies (e.g., amphotericin B) and validate via parasite viability assays (MTT reduction) .
- Dose Optimization : Use square-root regression models to identify non-linear dose-response relationships, as seen in insect behavioral assays (e.g., honeybee avoidance learning) .
Methodological Considerations
- Analytical Standards : For forensic or pharmacokinetic studies, source this compound reference materials (≥98% purity) with batch-specific certificates of analysis. Store at -20°C to ensure stability .
- Data Presentation : Include raw locomotor activity datasets (distance traveled in cm) and BEC values in appendices, with processed data (mean ± SEM) in main figures .
Contradiction Analysis Framework
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
